2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

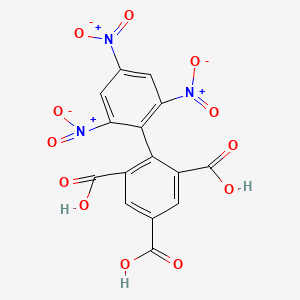

2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl is a complex organic compound characterized by the presence of three nitro groups and three carboxyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl typically involves the nitration of biphenyl derivatives. The process begins with the preparation of a biphenyl precursor, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl may involve a continuous flow process to enhance efficiency and yield. The use of advanced nitration techniques and optimized reaction conditions can lead to higher purity and better control over the final product’s properties.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amines or hydroxylamines.

Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

Scientific Research Applications

1. Electronic Components:

The compound is utilized in the manufacturing of electronic components due to its properties as a dielectric material. It is particularly relevant in the production of printed circuit boards (PCBs), where it acts as a stabilizer and enhances the thermal properties of the materials used .

2. Polymer Chemistry:

In polymer science, 2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl serves as a curing agent for epoxy resins. Its ability to facilitate cross-linking reactions improves the mechanical strength and thermal stability of polymeric materials . This application is critical in producing durable coatings and adhesives used in various industries.

3. Environmental Studies:

The compound has been investigated for its potential as an environmental pollutant due to its persistence and toxicity. Research has focused on understanding its degradation pathways and ecological impacts in aquatic environments. Studies indicate that it can affect aquatic life by disrupting endocrine functions .

Case Study 1: Use in Printed Circuit Boards

A study conducted by Citizen Watch Co., Ltd. highlights the application of this compound in PCB manufacturing. The research demonstrated that incorporating this compound improved the thermal stability and electrical insulation properties of the boards, making them suitable for high-performance electronic devices .

Case Study 2: Polymer Cross-Linking

In a polymer chemistry study published by ECETOC, the effectiveness of this compound as a curing agent was evaluated. The findings revealed that the compound significantly enhanced the mechanical properties of epoxy resins used in coatings and adhesives. The study provided quantitative data on tensile strength improvements when varying concentrations of the compound were used .

Case Study 3: Ecotoxicological Assessment

Research focusing on the ecotoxicological impacts of this compound revealed that it poses significant risks to aquatic organisms. A comprehensive assessment showed that exposure led to altered reproductive behaviors in fish species, raising concerns about its environmental persistence and bioaccumulation potential .

Data Tables

| Application Area | Details | Impact |

|---|---|---|

| Electronic Components | Used as a dielectric material in PCBs | Improved thermal stability |

| Polymer Chemistry | Acts as a curing agent for epoxy resins | Enhanced mechanical strength |

| Environmental Studies | Investigated for toxicity and ecological impact | Disruption of endocrine functions in aquatic life |

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in biological systems. This oxidative stress can result in cellular damage or apoptosis, making the compound of interest for studying its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trinitroaniline: Known for its explosive properties and used in military applications.

2,4,6-Trinitrotoluene (TNT):

2,4,6-Trinitrobenzoic acid: Used in chemical synthesis and as a reagent.

Uniqueness

2,4,6-Trinitro-2’,4’,6’-tricarboxybiphenyl is unique due to the presence of both nitro and carboxyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Biological Activity

2,4,6-Trinitro-2',4',6'-tricarboxybiphenyl (often abbreviated as TNTB) is a nitroaromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article reviews the biological activity of TNTB, focusing on its effects on various biological systems, mechanisms of action, and degradation pathways.

Chemical Structure and Properties

TNTB is characterized by its biphenyl structure with three nitro groups and three carboxylic acid groups. Its molecular formula is C15H9N3O9, and it has a molecular weight of 369.25 g/mol. The presence of multiple nitro groups contributes to its reactivity and potential toxicity.

| Property | Value |

|---|---|

| Molecular Formula | C15H9N3O9 |

| Molecular Weight | 369.25 g/mol |

| CAS Number | Not available |

Toxicological Effects

TNTB exhibits significant toxicological effects on various organisms. Studies have shown that exposure can lead to:

- Hematological Effects : Prolonged exposure to TNTB has been associated with reductions in hemoglobin levels and alterations in hematocrit values in animal models, indicating potential impacts on the blood system .

- Immunotoxicity : Chronic exposure can cause immune system dysfunction, leading to splenomegaly (enlargement of the spleen) and other immune-related issues .

- Dermal Reactions : Contact with TNTB can result in allergic reactions such as skin irritation and dermatitis .

The biological activity of TNTB is primarily attributed to its ability to interact with cellular components:

- Enzyme Inhibition : TNTB can inhibit key enzymes involved in metabolic pathways, leading to disruptions in normal cellular functions.

- Oxidative Stress : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.

Environmental Impact and Biodegradation

Due to its persistence in the environment, understanding the biodegradation of TNTB is crucial for ecological safety. Various microorganisms have been studied for their ability to degrade TNTB effectively:

- Microbial Degradation : Research indicates that certain fungi, such as Trichoderma viride, can degrade TNTB into less harmful metabolites through enzymatic processes . The major degradation products identified include amino derivatives that are less toxic.

Case Study: Degradation by Trichoderma viride

In a controlled study, Trichoderma viride was able to reduce TNTB concentrations significantly over a period of 10 days. The degradation efficiency was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), revealing the formation of less toxic compounds like 4-propyl benzaldehyde .

Summary of Research Findings

The following table summarizes key findings related to the biological activity and degradation pathways of TNTB:

Properties

CAS No. |

153341-05-0 |

|---|---|

Molecular Formula |

C15H7N3O12 |

Molecular Weight |

421.23 g/mol |

IUPAC Name |

2-(2,4,6-trinitrophenyl)benzene-1,3,5-tricarboxylic acid |

InChI |

InChI=1S/C15H7N3O12/c19-13(20)5-1-7(14(21)22)11(8(2-5)15(23)24)12-9(17(27)28)3-6(16(25)26)4-10(12)18(29)30/h1-4H,(H,19,20)(H,21,22)(H,23,24) |

InChI Key |

JZSLAHQVOVJZJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.